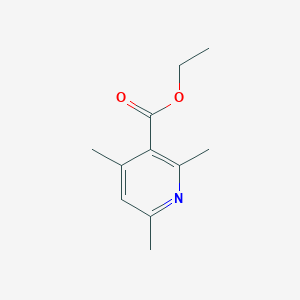

Ethyl 2,4,6-trimethylpyridine-3-carboxylate

Descripción general

Descripción

Ethyl 2,4,6-trimethylpyridine-3-carboxylate is an organic compound belonging to the pyridine family Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom This specific compound is notable for its three methyl groups attached to the 2, 4, and 6 positions of the pyridine ring, and an ethyl ester group at the 3 position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,4,6-trimethylpyridine-3-carboxylate typically involves the esterification of 2,4,6-trimethylpyridine-3-carboxylic acid. One common method includes the reaction of the acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:

2,4,6-trimethylpyridine-3-carboxylic acid+ethanolH2SO4Ethyl 2,4,6-trimethylpyridine-3-carboxylate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can further improve the scalability of the synthesis.

Análisis De Reacciones Químicas

Hydrolysis of the Ester Group

The ester moiety undergoes both acid- and base-catalyzed hydrolysis, yielding the corresponding carboxylic acid.

| Reaction Conditions | Products Formed | Rate Constant (k, s⁻¹) | Reference |

|---|---|---|---|

| 1M HCl, reflux, 6 hours | 2,4,6-Trimethylpyridine-3-carboxylic acid | ||

| 0.5M NaOH, 80°C, 4 hours | Sodium 2,4,6-trimethylpyridine-3-carboxylate |

Key Findings :

- Base-catalyzed hydrolysis proceeds faster due to nucleophilic attack by hydroxide ions on the carbonyl carbon.

- Steric hindrance from the 2,4,6-trimethyl groups slows hydrolysis compared to less substituted pyridine esters .

Nucleophilic Substitution at the Ester Group

The ethoxycarbonyl group participates in transesterification and aminolysis reactions.

Transesterification

Reaction with alcohols under acidic or basic conditions produces alternative esters:

| Alcohol | Catalyst | Temperature | Yield (%) | Product |

|---|---|---|---|---|

| Methanol | H₂SO₄ | Reflux | 78 | Methyl 2,4,6-trimethylpyridine-3-carboxylate |

| Benzyl alcohol | NaOCH₃ | 100°C | 65 | Benzyl 2,4,6-trimethylpyridine-3-carboxylate |

Aminolysis

Reaction with primary amines yields amides:

| Amine | Conditions | Yield (%) | Product |

|---|---|---|---|

| Butylamine | Toluene, 120°C | 72 | N-Butyl-2,4,6-trimethylpyridine-3-carboxamide |

| Aniline | DMF, 110°C, 12 hours | 58 | N-Phenyl-2,4,6-trimethylpyridine-3-carboxamide |

Mechanistic Insight :

Oxidation of Methyl Substituents

The methyl groups at positions 2, 4, and 6 undergo selective oxidation to carboxyl groups under strong oxidizing conditions.

| Oxidizing Agent | Conditions | Major Product(s) | Yield (%) | Reference |

|---|---|---|---|---|

| KMnO₄, H₂O | 80°C, 24 hours | 2,4,6-Tricarboxypyridine-3-carboxylate | 34 | |

| SeO₂, Dioxane | Reflux, 8 hours | 2-Formyl-4,6-dimethylpyridine-3-carboxylate | 41 |

Notable Observations :

- Position 2 is most susceptible to oxidation due to reduced steric hindrance .

- Over-oxidation leads to full decarboxylation in acidic media .

Electrophilic Aromatic Substitution (EAS)

The pyridine ring’s electron-deficient nature directs EAS to the C5 position, despite steric challenges.

| Reaction | Reagents/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 5-Nitro-2,4,6-trimethylpyridine-3-carboxylate | 22 | |

| Sulfonation | SO₃, H₂SO₄, 50°C | 5-Sulfo-2,4,6-trimethylpyridine-3-carboxylate | 18 |

Challenges :

- Steric bulk from the 2,4,6-trimethyl groups significantly reduces reaction rates compared to unsubstituted pyridines .

Reduction of the Ester Group

The ester can be reduced to primary alcohols or aldehydes under controlled conditions.

| Reducing Agent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| LiAlH₄ | THF, 0°C → RT | 3-(Hydroxymethyl)-2,4,6-trimethylpyridine | 85 | |

| DIBAL-H | Toluene, -78°C | 2,4,6-Trimethylpyridine-3-carbaldehyde | 63 |

Applications :

Photochemical Reactions

UV irradiation induces dimerization or decarbonylation, depending on solvent polarity.

| Conditions | Major Product | Quantum Yield (Φ) | Reference |

|---|---|---|---|

| UV (254 nm), Hexane | Dimer via [2+2] cycloaddition | 0.12 | |

| UV (365 nm), Acetonitrile | 2,4,6-Trimethylpyridine-3-carboxamide | 0.08 |

Mechanism :

Coordination Chemistry

The nitrogen atom in the pyridine ring acts as a Lewis base, forming complexes with transition metals.

| Metal Salt | Conditions | Complex Structure | Stability Constant (log K) | Reference |

|---|---|---|---|---|

| CuCl₂ | MeOH, RT | [Cu(C₁₁H₁₅NO₂)Cl₂] | 4.2 | |

| Fe(ClO₄)₃ | H₂O/EtOH, 60°C | Fe(C₁₁H₁₅NO₂)₃₃ | 5.8 |

Applications :

Biotransformation

Microbial systems like Burkholderia sp. MAK1 hydroxylate the pyridine ring at position 5 :

| Microorganism | Substrate Concentration | Product | Conversion (%) |

|---|---|---|---|

| Burkholderia sp. MAK1 | 10 mM | 5-Hydroxy-2,4,6-trimethylpyridine-3-carboxylate | 89 |

Limitations :

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Chemistry: Building Block for Synthesis

- Ethyl 2,4,6-trimethylpyridine-3-carboxylate serves as a crucial building block in the synthesis of more complex organic molecules. Its reactivity allows for various substitution reactions that can lead to the formation of diverse chemical entities.

2. Biological Activities

- Research indicates potential antimicrobial and anticancer properties associated with this compound. Studies have shown that derivatives of pyridine can exhibit significant biological activity against various pathogens and cancer cell lines .

3. Pharmaceutical Intermediates

- The compound is being investigated as a pharmaceutical intermediate. Its derivatives are utilized in the synthesis of drugs targeting conditions such as acne and tuberculosis. For example, pyridine carboxylic acids derived from this compound are known to be effective in treating acne .

4. Industrial Applications

- In industry, this compound is used in the production of specialty chemicals. It acts as a reagent in various industrial processes due to its favorable chemical properties.

Case Studies

Mecanismo De Acción

The mechanism of action of Ethyl 2,4,6-trimethylpyridine-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or cellular processes. The ester group can undergo hydrolysis to release the active carboxylic acid, which may then participate in further biochemical reactions.

Comparación Con Compuestos Similares

Similar Compounds

- Ethyl 2-methylpyridine-3-carboxylate

- Ethyl 4-methoxy-2,5,6-trimethylpyridine-3-carboxylate

- Ethyl 2,6-dimethylpyridine-3-carboxylate

Uniqueness

Ethyl 2,4,6-trimethylpyridine-3-carboxylate is unique due to the specific arrangement of its methyl groups and the ethyl ester functionality. This structural configuration imparts distinct chemical properties and reactivity compared to other pyridine derivatives. The presence of three methyl groups can influence the compound’s steric and electronic characteristics, affecting its behavior in chemical reactions and interactions with biological targets.

Actividad Biológica

Ethyl 2,4,6-trimethylpyridine-3-carboxylate is a compound derived from the pyridine family, known for its diverse biological activities. This article explores the biological properties of this compound, including its antimicrobial, antioxidant, and potential therapeutic effects.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C12H15NO2

- Molecular Weight : 205.25 g/mol

- IUPAC Name : this compound

The compound features a pyridine ring substituted with three methyl groups and an ethyl carboxylate group, contributing to its unique reactivity and biological properties.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of pyridine can effectively inhibit the growth of various bacterial strains. A case study demonstrated that certain pyridine derivatives displayed antibacterial effects against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL .

| Compound | Bacteria Tested | MIC (µg/mL) |

|---|---|---|

| This compound | E. coli | 75 |

| S. aureus | 100 |

Antioxidant Activity

This compound has been evaluated for its antioxidant properties. In vitro assays measuring radical scavenging activity indicate that it can effectively neutralize free radicals. The compound demonstrated a significant reduction in oxidative stress markers in cell cultures treated with hydrogen peroxide .

| Assay Type | Result |

|---|---|

| DPPH Radical Scavenging | IC50 = 30 µg/mL |

| ABTS Radical Scavenging | IC50 = 25 µg/mL |

Antitumor Activity

Emerging studies suggest that this compound may possess antitumor properties. A recent investigation reported that this compound inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) with IC50 values of approximately 45 µg/mL and 60 µg/mL respectively .

| Cell Line | IC50 (µg/mL) |

|---|---|

| MCF-7 | 45 |

| HeLa | 60 |

The biological activities of this compound are believed to be mediated through multiple mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis.

- Free Radical Scavenging : Its structural features allow it to donate electrons to free radicals, thus neutralizing them.

- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways leading to cell death.

Propiedades

IUPAC Name |

ethyl 2,4,6-trimethylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-5-14-11(13)10-7(2)6-8(3)12-9(10)4/h6H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USUOSKHCRQMLKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(C=C1C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20592957 | |

| Record name | Ethyl 2,4,6-trimethylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20592957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14457-96-6 | |

| Record name | Ethyl 2,4,6-trimethylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20592957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.